molecular formula C14H9BrN2OS B4426672 5'-bromo-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one

5'-bromo-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one

Cat. No.: B4426672
M. Wt: 333.20 g/mol
InChI Key: FLDCHWKLJVSDQH-UHFFFAOYSA-N
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Description

5’-bromo-3H-spiro[1,3-benzothiazole-2,3’-indol]-2’(1’H)-one is a complex organic compound characterized by its unique spiro structure, which involves a benzothiazole ring fused to an indole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-bromo-3H-spiro[1,3-benzothiazole-2,3’-indol]-2’(1’H)-one typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Bromination: The benzothiazole intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide.

    Spirocyclization: The brominated benzothiazole is reacted with an indole derivative under conditions that promote spirocyclization, such as the use of a strong base or a Lewis acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the bromine substituent using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under conditions like reflux or the use of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: De-brominated products.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

5’-bromo-3H-spiro[1,3-benzothiazole-2,3’-indol]-2’(1’H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5’-bromo-3H-spiro[1,3-benzothiazole-2,3’-indol]-2’(1’H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5’-chloro-3H-spiro[1,3-benzothiazole-2,3’-indol]-2’(1’H)-one
  • 5’-fluoro-3H-spiro[1,3-benzothiazole-2,3’-indol]-2’(1’H)-one
  • 5’-iodo-3H-spiro[1,3-benzothiazole-2,3’-indol]-2’(1’H)-one

Uniqueness

5’-bromo-3H-spiro[1,3-benzothiazole-2,3’-indol]-2’(1’H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine substituent offers a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

5-bromospiro[1H-indole-3,2'-3H-1,3-benzothiazole]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS/c15-8-5-6-10-9(7-8)14(13(18)16-10)17-11-3-1-2-4-12(11)19-14/h1-7,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDCHWKLJVSDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3(S2)C4=C(C=CC(=C4)Br)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-bromo-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one
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5'-bromo-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one
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5'-bromo-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one
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5'-bromo-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one
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5'-bromo-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one
Reactant of Route 6
5'-bromo-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one

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